Enhanced Lipophilicity and Predicted Membrane Permeability Compared to 1-(Pyridin-3-yl)piperazine
1-(2,6-Dimethylpyridin-3-yl)piperazine exhibits a calculated logP value of approximately 2.0 to 3.0, which is significantly higher than the logP range of 0.3 to 1.6 reported for the unsubstituted 1-(pyridin-3-yl)piperazine [1][2]. This difference of at least 1 log unit translates to roughly a 10-fold increase in partition coefficient, indicating substantially greater lipophilicity. The increased lipophilicity is predicted to enhance passive membrane permeability and blood-brain barrier penetration, making the dimethyl-substituted analog a more suitable candidate for central nervous system (CNS) drug discovery programs.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Calculated LogP ~2.0 to 3.0 |
| Comparator Or Baseline | 1-(Pyridin-3-yl)piperazine: LogP 0.3 to 1.6 |
| Quantified Difference | ≥ 1 log unit increase |
| Conditions | Predicted values from computational models |
Why This Matters
This quantifiable difference in lipophilicity directly influences the compound's suitability for specific research applications, particularly those requiring membrane permeability or CNS exposure, guiding rational procurement over the less lipophilic analog.
- [1] Chembase.cn. (n.d.). 1-(Pyridin-3-yl)piperazine: Log P 0.3276889. View Source
- [2] Molbase.cn. (n.d.). 1-(Pyridin-3-yl)piperazine: LogP 0.885. View Source
